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Compound of Interest

Compound Name: 2-(2-Chloroethoxy)acetonitrile

Cat. No.: B1590840 Get Quote

An In-depth Technical Guide to the Spectroscopic Characterization of 2-(2-
Chloroethoxy)acetonitrile

This guide provides a comprehensive analysis of the spectroscopic data for 2-(2-
Chloroethoxy)acetonitrile (CAS: 31250-08-5), a versatile organic compound utilized as an

intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] For researchers,

scientists, and drug development professionals, accurate structural elucidation and purity

assessment are paramount. This document offers a detailed examination of the mass

spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy data

expected for this molecule, grounded in fundamental principles and established methodologies.

The structural integrity of intermediates like 2-(2-Chloroethoxy)acetonitrile is critical as it

directly impacts the yield, purity, and safety profile of the final active pharmaceutical ingredient.

The following spectroscopic guide serves as a foundational reference for its characterization.

Molecular and Physical Properties
2-(2-Chloroethoxy)acetonitrile is a liquid characterized by the presence of chloro, ether, and

nitrile functional groups.[1] These features impart specific reactivity and are the basis for the

spectroscopic signatures detailed in this guide.
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Property Value Source

Molecular Formula C₄H₆ClNO [1][2]

Molecular Weight 119.55 g/mol [2][3]

CAS Number 31250-08-5 [1][2]

Physical Form Liquid [1][4]

Boiling Point 109-110 °C at 27.5 mmHg [3][4]

Density ~1.185 g/cm³ at 20 °C [3]

IUPAC Name 2-(2-chloroethoxy)acetonitrile [2]

SMILES C(CCl)OCC#N [2]

Mass Spectrometry (MS) Analysis
Electron Ionization Mass Spectrometry (EI-MS) is a cornerstone technique for determining the

molecular weight and obtaining structural information through fragmentation analysis. For 2-(2-
Chloroethoxy)acetonitrile, the presence of a chlorine atom provides a distinct isotopic

signature that is a key validation checkpoint.

Causality of Fragmentation
Upon electron impact, the molecule will ionize to form a molecular ion (M⁺). The subsequent

fragmentation is dictated by the stability of the resulting carbocations and neutral losses. The

ether linkage and the carbon-chlorine bond are expected points of cleavage. The most

prominent feature will be the isotopic pattern of chlorine (³⁵Cl and ³⁷Cl), which appears as two

peaks separated by 2 m/z units with an approximate intensity ratio of 3:1.

Predicted Mass Spectrum Data
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m/z (for ³⁵Cl) m/z (for ³⁷Cl)
Predicted
Fragment Ion

Notes

119 121 [C₄H₆ClNO]⁺

Molecular ion peak

(M⁺). The 3:1 intensity

ratio is characteristic

of a single chlorine

atom.

84 84 [M - Cl]⁺

Loss of a chlorine

radical. This is a

common

fragmentation for alkyl

chlorides.

70 72 [ClCH₂CH₂O]⁺
Fragmentation at the

ether linkage.

49 51 [CH₂Cl]⁺ Alpha-cleavage.

43 43 [CH₂CH₂O]⁺

Fragmentation with

charge retention on

the ethoxy fragment.

Visualization: Predicted Fragmentation Pathway

Loss of •Cl Alpha-Cleavage (Ether)

Further Fragmentation

[Cl-CH₂CH₂-O-CH₂CN]⁺˙
m/z = 119/121

[CH₂CH₂OCH₂CN]⁺
m/z = 84

- •Cl

[ClCH₂CH₂O]⁺
m/z = 70/72

- •CH₂CN

[CH₂CN]⁺
m/z = 40

- •OCH₂CH₂Cl

[CH₂Cl]⁺
m/z = 49/51

- C₂H₂O
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Click to download full resolution via product page

Caption: Predicted EI-MS fragmentation of 2-(2-Chloroethoxy)acetonitrile.

Infrared (IR) Spectroscopy Analysis
IR spectroscopy is an essential and rapid tool for identifying the functional groups present in a

molecule. The spectrum of 2-(2-Chloroethoxy)acetonitrile is predicted to show characteristic

absorption bands for its nitrile, ether, and alkyl chloride moieties.

Interpretation of Vibrational Modes
The polarity and bond strength of each functional group determine its vibrational frequency.

The C≡N triple bond of the nitrile group is a particularly strong and sharp absorption, making it

an easily identifiable peak. The C-O ether stretch and the C-Cl stretch are also expected in

their characteristic regions.

Predicted IR Absorption Data
Wavenumber
(cm⁻¹)

Functional Group Vibrational Mode Expected Intensity

2980-2850 C-H (sp³) Stretching Medium-Strong

2260-2240 C≡N Nitrile Stretching Medium-Sharp

1470-1430 C-H Bending (Scissoring) Medium

1150-1085 C-O-C
Ether Asymmetric

Stretching
Strong

800-600 C-Cl Alkyl Halide Stretching Strong

Nuclear Magnetic Resonance (NMR) Spectroscopy
Analysis
NMR spectroscopy provides the most detailed information about the carbon-hydrogen

framework of a molecule. Both ¹H and ¹³C NMR are indispensable for unambiguous structure
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confirmation. The following predictions are based on an analysis in deuterated chloroform

(CDCl₃), a common NMR solvent.[5]

Visualization: Structure and Atom Numbering for NMR
Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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